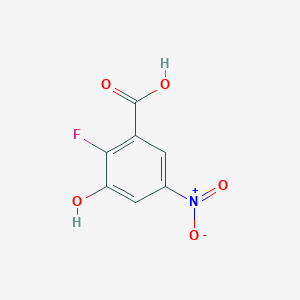
2-Amino-3-nitro-9,10-anthracenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-nitro-9,10-anthracenedione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields such as dye manufacturing, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of amino and nitro groups attached to the anthracenedione core, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-nitro-9,10-anthracenedione typically involves nitration and amination reactions. One common method is the nitration of 9,10-anthracenedione followed by the reduction of the nitro group to an amino group. The nitration can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent reduction can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-nitro-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic structures.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride, iron powder, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2,3-diamino-9,10-anthracenedione, while oxidation can lead to the formation of quinonic derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-nitro-9,10-anthracenedione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of dyes, pigments, and as an analytical reagent for detecting metal ions
Wirkmechanismus
The mechanism of action of 2-Amino-3-nitro-9,10-anthracenedione involves its interaction with biological molecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, the presence of amino and nitro groups allows it to participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-9,10-anthracenedione
- 3-Nitro-9,10-anthracenedione
- 2,3-Diamino-9,10-anthracenedione
Comparison: Compared to its analogs, 2-Amino-3-nitro-9,10-anthracenedione is unique due to the simultaneous presence of both amino and nitro groups. This dual functionality enhances its reactivity and broadens its application spectrum. For instance, while 2-Amino-9,10-anthracenedione primarily serves as a dye intermediate, the nitro group in this compound adds an additional dimension of biological activity .
Eigenschaften
Molekularformel |
C14H8N2O4 |
|---|---|
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
2-amino-3-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8N2O4/c15-11-5-9-10(6-12(11)16(19)20)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15H2 |
InChI-Schlüssel |
WTCXIALFOUPXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13673204.png)
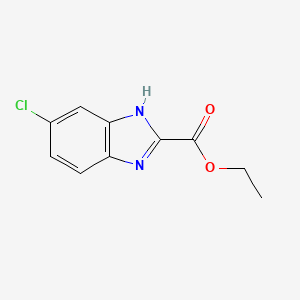


![Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13673237.png)
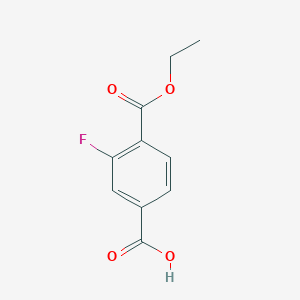


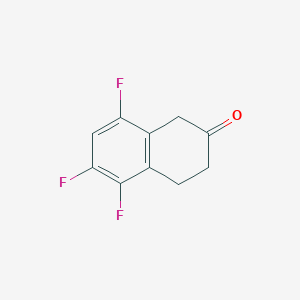
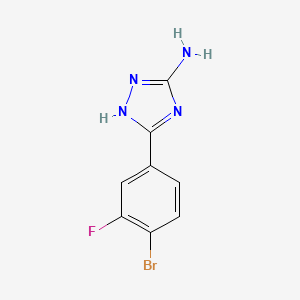
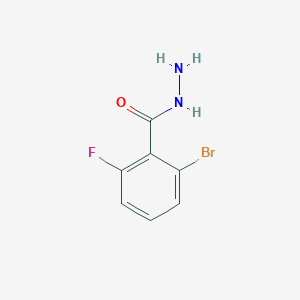
![1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol](/img/structure/B13673265.png)
